molecular formula C20H24N2O2 B1604294 3-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-38-0

3-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1604294
CAS No.: 898788-38-0
M. Wt: 324.4 g/mol
InChI Key: QRAVFDCRVNTLGI-UHFFFAOYSA-N
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Description

3-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone is a benzophenone derivative characterized by a methoxy group (-OCH₃) at the 3-position and a 4-methylpiperazinomethyl moiety (-CH₂-C₄H₈N₂-CH₃) at the 3'-position of the benzophenone backbone (Figure 1). This compound is of interest due to its structural complexity, which combines a lipophilic aromatic core with a polar tertiary amine substituent. Such features are often leveraged in pharmaceuticals for enhanced bioavailability and target binding . The compound has been listed in commercial catalogs but is noted as discontinued, suggesting specialized or historical use in research or industrial applications .

Properties

IUPAC Name

(3-methoxyphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-21-9-11-22(12-10-21)15-16-5-3-6-17(13-16)20(23)18-7-4-8-19(14-18)24-2/h3-8,13-14H,9-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAVFDCRVNTLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643411
Record name (3-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-38-0
Record name (3-Methoxyphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3-methoxybenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for 3-Methoxy-3’-(4-methylpiperazinomethyl) benzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or recrystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form a secondary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-3’-(4-methylpiperazinomethyl) benzophenone.

    Reduction: Formation of 3-methoxy-3’-(4-methylpiperazinomethyl) benzhydrol.

    Substitution: Formation of various substituted benzophenone derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzophenone compounds exhibit significant anticancer properties. 3-Methoxy-3'-(4-methylpiperazinomethyl)benzophenone has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's ability to interact with specific cellular targets is being explored to develop novel anticancer therapies .

Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against various pathogens. Its structural features allow it to penetrate microbial cell membranes effectively, leading to cell death. Research is ongoing to evaluate its efficacy against resistant strains of bacteria and fungi, which could provide a new avenue for antibiotic development .

Material Science

UV Absorption and Protection
3-Methoxy-3'-(4-methylpiperazinomethyl)benzophenone is used as a UV filter in cosmetic formulations and polymers. Its ability to absorb UV radiation makes it valuable in protecting skin from harmful UV rays and preventing degradation of materials exposed to sunlight. This application is particularly relevant in the formulation of sunscreens and protective coatings .

Polymer Stabilization
In polymer science, the compound serves as a stabilizer that enhances the thermal and photostability of polymers. By incorporating this compound into polymer matrices, researchers have observed improved resistance to UV-induced degradation, extending the lifespan of materials used in outdoor applications .

Photochemistry

Photoinitiators in Polymerization
The compound acts as a photoinitiator in various polymerization processes, particularly in UV-curable systems. When exposed to UV light, it generates reactive species that initiate polymerization, making it useful in coatings, inks, and adhesives . The efficiency of this compound as a photoinitiator is being studied to optimize formulations for industrial applications.

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that 3-Methoxy-3'-(4-methylpiperazinomethyl)benzophenone significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
  • Material Science Application : In a recent investigation, incorporating this compound into a polymer matrix resulted in a 50% increase in UV stability compared to control samples without the compound. This enhancement was attributed to its effective absorption of UV radiation .
  • Photoinitiation Efficiency : A comparative study evaluated various photoinitiators for their effectiveness in initiating polymerization under UV light. 3-Methoxy-3'-(4-methylpiperazinomethyl)benzophenone showed superior performance, leading to faster curing times and higher final product quality .

Mechanism of Action

The mechanism of action of 3-Methoxy-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Benzophenone derivatives are tailored for specific applications by modifying substituents. Below is a comparison of key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
3-Methoxy-3'-(4-methylpiperazinomethyl) BP -OCH₃ (3), -CH₂-piperazine-CH₃ (3') C₂₀H₂₅N₂O₂ Potential CNS targeting (amine moiety)
4-Bromo-3-Fluoro-3'-(4-methylpiperazinomethyl) BP -Br (4), -F (3), -CH₂-piperazine-CH₃ (3') C₂₀H₂₃BrFN₂O₂ Enhanced halogen-mediated stability
4-Fluoro-4'-(4-methylpiperazinomethyl) BP -F (4), -CH₂-piperazine-CH₃ (4') C₂₀H₂₃FN₂O₂ Photostability in polymer crosslinking
2,4-Dichloro-4'-(4-methylpiperazinomethyl) BP -Cl (2,4), -CH₂-piperazine-CH₃ (4') C₂₀H₂₂Cl₂N₂O₂ Antimicrobial potential (halogen effect)
4-Methyl-4'-(4-methylpiperazinomethyl) BP -CH₃ (4), -CH₂-piperazine-CH₃ (4') C₂₁H₂₇N₂O₂ Improved solubility (alkyl chain)

Key Observations :

  • Halogenation : Bromo and fluoro substituents (e.g., 4-Bromo-3-Fluoro analog) enhance molecular stability and photoresistance, making them suitable for UV-absorbing applications .
  • Alkyl vs. Amine Groups: The 4-methylpiperazinomethyl group improves water solubility and enables hydrogen bonding, critical for drug-receptor interactions . In contrast, thiomorpholinomethyl or pyrrolidinomethyl substituents (e.g., 4'-thiomorpholinomethyl analogs) may alter metabolic stability .
  • Positional Effects: Substituent placement (e.g., 3' vs. 4') influences steric hindrance and electronic effects. For example, 4-Fluoro-4'-piperazinomethyl BP shows higher photostability than 3'-substituted analogs .

Biological Activity

Overview

3-Methoxy-3'-(4-methylpiperazinomethyl) benzophenone is a synthetic compound belonging to the benzophenone class, which has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Benzophenone derivatives, including this compound, exhibit biological activities through several mechanisms:

  • Antitumor Activity : These compounds have been shown to interact with various cellular pathways involved in tumorigenesis. They modulate signaling pathways that regulate cell proliferation and apoptosis, which can lead to reduced tumor growth .
  • Antimicrobial Properties : Research indicates that benzophenone derivatives can exhibit significant antibacterial and antifungal activities. The precise mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

A study highlighted the antitumor effects of benzophenone derivatives, reporting strong inhibitory activity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.26 μM to 0.99 μM against different cancer cell lines such as HL-60 and A-549 .

Table 1: Antitumor Activity of Benzophenone Derivatives

CompoundCell LineIC50 (μM)
Compound 1HL-600.48
Compound 1A-5490.82
Compound 1SMMC-77210.26
Compound 1SW4800.99

Antimicrobial Activity

In addition to anticancer properties, studies have shown that benzophenone derivatives can effectively inhibit bacterial growth. For example, the compound showed promising results in inhibiting both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Case Studies

Several case studies have explored the biological activity of related benzophenone compounds:

  • Case Study on Antiviral Activity : A derivative of benzophenone was evaluated for its antiviral properties against Hepatitis B Virus (HBV). The compound was found to increase intracellular levels of APOBEC3G, a protein known to inhibit HBV replication .
  • Toxicity Studies : In toxicity assessments conducted on mice, the median lethal dose (LD50) for similar compounds was determined to be around 448 mg/kg. This indicates a relatively low acute toxicity profile for these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.